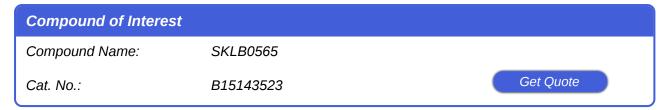


An In-Depth Technical Guide to SKLB0565: A Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **SKLB0565** (CAS Number: 2414607-10-4), a novel and potent tubulin polymerization inhibitor. This document details its physicochemical characteristics, mechanism of action, and anti-proliferative activity against colorectal cancer, supported by experimental protocols and signaling pathway visualizations.

Core Properties and Physicochemical Data

SKLB0565 is a synthetic small molecule belonging to the 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one series of compounds.[1] It has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[1][2][3]

Table 1: Physicochemical Properties of **SKLB0565**



Property	Value
CAS Number	2414607-10-4
Molecular Formula	C20H25CIN6O
Molecular Weight	400.91 g/mol
Appearance	Solid powder
Storage Conditions	Store at -20°C for long-term

Anti-proliferative Activity

SKLB0565 has demonstrated significant anti-proliferative activity against a panel of human colorectal carcinoma (CRC) cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range.

Table 2: In Vitro Anti-proliferative Activity of SKLB0565 against Colorectal Cancer Cell Lines

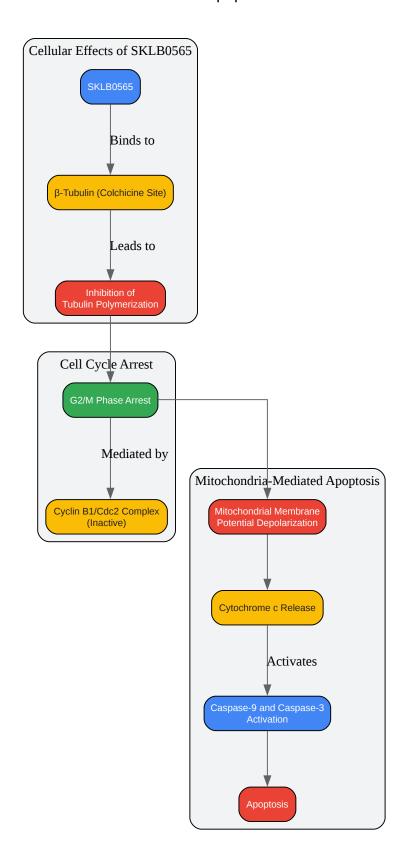
Cell Line	IC50 (µM)
HCT-116	0.012 ± 0.002
HT-29	0.025 ± 0.004
SW480	0.031 ± 0.005
SW620	0.045 ± 0.006
LoVo	0.053 ± 0.007
DLD-1	0.068 ± 0.009
RKO	0.075 ± 0.010
Caco-2	0.081 ± 0.011

Mechanism of Action: Signaling Pathway

SKLB0565 exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β -tubulin, it inhibits tubulin polymerization,



leading to a cascade of events that culminate in apoptotic cell death.



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Caption: SKLB0565 mechanism of action.

The inhibition of tubulin polymerization by **SKLB0565** disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[4] Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **SKLB0565**.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Experimental Workflow:



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Caption: Workflow for tubulin polymerization assay.

Methodology:

Reagent Preparation:



- Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES,
 2 mM MgCl2, 0.5 mM EGTA, pH 6.8) containing 10% glycerol.
- Prepare a 10 mM stock solution of GTP in G-PEM buffer.
- Prepare a stock solution of SKLB0565 in DMSO and dilute to desired concentrations in G-PEM buffer.
- Reaction Setup:
 - In a 96-well plate, add the tubulin solution to each well.
 - Add varying concentrations of **SKLB0565** or vehicle control (DMSO) to the wells.
 - Initiate the polymerization by adding GTP to a final concentration of 1 mM.
- Measurement:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - Measure the change in absorbance at 340 nm every 30 seconds for 30 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Data Analysis:
 - The percentage of inhibition is calculated relative to the vehicle control.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of **SKLB0565** on the distribution of cells in different phases of the cell cycle.

Experimental Workflow:





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Caption: Workflow for cell cycle analysis.

Methodology:

- · Cell Seeding and Treatment:
 - Seed colorectal cancer cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.
 - Treat the cells with various concentrations of SKLB0565 or vehicle control (DMSO) for 24 hours.
- · Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with ice-cold PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at
 -20°C overnight.
- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
- Data Analysis:



 The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).

Apoptosis Assay

This assay quantifies the induction of apoptosis by **SKLB0565** using Annexin V-FITC and Propidium Iodide (PI) staining.

Experimental Workflow:



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Caption: Workflow for apoptosis assay.

Methodology:

- Cell Seeding and Treatment:
 - Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with different concentrations of SKLB0565 or vehicle control (DMSO) for 48 hours.
- Cell Harvesting:
 - Collect both the floating cells from the medium and the adherent cells by trypsinization.
 - Wash the combined cell population with cold PBS.
- Staining:
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.



- Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry:
 - Analyze the stained cells by flow cytometry within one hour of staining.
- Data Analysis:
 - The cell population is differentiated into four quadrants:
 - Annexin V-negative / PI-negative: Viable cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells
 - The percentage of apoptotic cells (early and late) is quantified.

Conclusion

SKLB0565 is a potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its mechanism of action, involving G2/M phase cell cycle arrest and the induction of mitochondria-mediated apoptosis, makes it a promising candidate for further investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this compound.

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